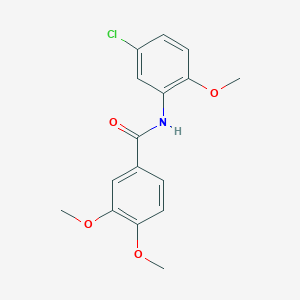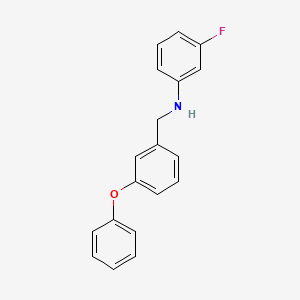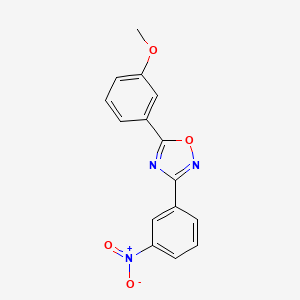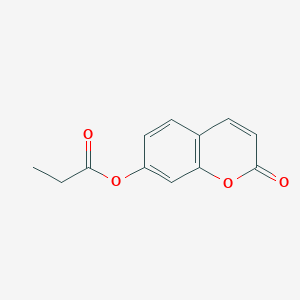
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound has a unique structure, which makes it an attractive target for drug discovery. In
作用機序
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide inhibits JAKs by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine and growth factor signaling. N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been shown to be selective for JAK2 and JAK3, but also has some activity against JAK1.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been shown to have a variety of effects on cells and tissues. In cancer cells, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide inhibits cell proliferation and induces apoptosis. In immune cells, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide can modulate cytokine production and inhibit inflammation. In animal models, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been shown to have anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for JAK2 and JAK3, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some assays. It also has some off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide research. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the combination of JAK inhibitors with other therapies, such as chemotherapy or immunotherapy. Additionally, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide could be used as a tool to study the role of JAK-STAT signaling in various diseases, including cancer and autoimmune disorders.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been extensively used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. Inhibition of JAKs can modulate the immune response and has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-7-5-11(17)9-12(13)18-16(19)10-4-6-14(21-2)15(8-10)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNEOFGOXMFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)


![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)


![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)
